![molecular formula C8H15ClO B8684052 3-Methyl-2-propan-2-ylbutanoyl chloride](/img/structure/B8684052.png)
3-Methyl-2-propan-2-ylbutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-propan-2-ylbutanoyl chloride is an organic compound with the chemical formula C8H15ClO. It is a colorless to slightly yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity, particularly in the formation of other chemical compounds through substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-propan-2-ylbutanoyl chloride can be synthesized through the reaction of 2-isopropylisovaleric acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, forming the acyl chloride. The reaction conditions usually include:
Temperature: Reflux conditions (around 60-80°C)
Solvent: Often performed in the absence of a solvent, but sometimes an inert solvent like dichloromethane is used
Catalyst: No catalyst is typically required for this reaction
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Reactants: 2-isopropylisovaleric acid and thionyl chloride
Reaction Vessel: Large-scale reactors with temperature control
Purification: The product is purified through distillation to remove any unreacted thionyl chloride and by-products
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-propan-2-ylbutanoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. Some common reactions include:
Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)
Hydrolysis: Reacts with water to form 2-isopropylisovaleric acid and hydrochloric acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, water
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-propan-2-ylbutanoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients
Agrochemicals: Employed in the production of agrochemical compounds
Material Science: Used in the preparation of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 3-Methyl-2-propan-2-ylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond
Intermediate Formation: The reaction often proceeds through the formation of a tetrahedral intermediate
Product Formation: The intermediate collapses to form the final product, releasing hydrochloric acid as a by-product
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-propan-2-ylbutanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but different applications
Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride used in the synthesis of aromatic compounds
Isobutyryl Chloride (C4H7ClO): Similar in structure but with a different alkyl group
Uniqueness
This compound is unique due to its branched alkyl chain, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C8H15ClO |
---|---|
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-ylbutanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3 |
InChI-Schlüssel |
RYQCKXJIWPFZNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.